molecular formula C17H18N2O2S B14295174 Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl- CAS No. 114364-72-6

Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-

Cat. No.: B14295174
CAS No.: 114364-72-6
M. Wt: 314.4 g/mol
InChI Key: GTJUZWWZYAJRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural and synthetic compounds

Preparation Methods

The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with 2-bromoethyl-4-methylbenzenesulfonamide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Properties

CAS No.

114364-72-6

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-14-6-8-16(9-7-14)22(20,21)18-11-13-19-12-10-15-4-2-3-5-17(15)19/h2-10,12,18H,11,13H2,1H3

InChI Key

GTJUZWWZYAJRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.